molecular formula C9H12N2O B2605313 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 2243507-75-5

1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2605313
CAS No.: 2243507-75-5
M. Wt: 164.208
InChI Key: NTZXAQUDBMQBKQ-UHFFFAOYSA-N
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Description

1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with a molecular formula of C9H12N2O. It is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a cyclobutyl group attached to the pyrazole ring, which contributes to its unique chemical properties.

Scientific Research Applications

1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl hydrazine with an appropriate diketone or aldehyde, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products:

Mechanism of Action

The mechanism of action of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
  • 1-Methyl-1H-pyrazole-5-carboxaldehyde
  • 5-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde

Comparison: 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the methyl group at the 5-position of the pyrazole ring can influence the compound’s biological activity, making it a valuable scaffold for drug discovery .

Properties

IUPAC Name

1-cyclobutyl-5-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-8(6-12)5-10-11(7)9-3-2-4-9/h5-6,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZXAQUDBMQBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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